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molecular formula C4H10O2 B1596017 Butanediol CAS No. 25265-75-2

Butanediol

Cat. No. B1596017
M. Wt: 90.12 g/mol
InChI Key: CDQSJQSWAWPGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885411

Procedure details

A stainless steel tubular reaction with an O.D. of 1 inch and I.D. 0.93 inches was packed with 70 ml (27 g.) of the catalyst from Example 1 to provide a 7 inch bed length. The catalyst was reduced over a six hour period at 150°-300° C. using hydrogen in nitrogen in increasing concentration of from about 3% to about 10% H2. The hydrogen mixture was introduced intermittently until there was little exotherm, after which the hydrogen concentration was increased to 100%. A feed of γ-Butyrolactone was pumped to a vaporizer from which the vapor was carried by a hydrogen stream to the reaction. The ratio of hydrogen to butyrolactone feed (99% pure) was 150:1. The reactor was maintained at 160° C. temperature, 600 psig. pressure and an LHSV of 0.05 (g. of feed/hour/volume of catalyst). The product vapors were collected and condensed. A conversion of 90% butyrolactone with 95% selectivity to butanediol was obtained.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H][H].[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4]1>>[C:3]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4]1.[CH:3]([OH:8])([OH:7])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCO1)=O
Step Six
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a 7 inch bed length
TEMPERATURE
Type
TEMPERATURE
Details
in increasing concentration of from about 3% to about 10% H2
CONCENTRATION
Type
CONCENTRATION
Details
after which the hydrogen concentration
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 100%
CUSTOM
Type
CUSTOM
Details
was carried by a hydrogen stream to the reaction
CUSTOM
Type
CUSTOM
Details
The product vapors were collected
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(CCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C(CCC)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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